6-Morpholinonicotinoyl Chloride
Overview
Description
6-Morpholinonicotinoyl Chloride is a chemical compound with the molecular formula C10H11ClN2O2. It is known for its application in various chemical reactions and industrial processes. The compound features a morpholine ring attached to a nicotinoyl chloride moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholinonicotinoyl Chloride typically involves the reaction of nicotinic acid with thionyl chloride to form nicotinoyl chloride. This intermediate is then reacted with morpholine under controlled conditions to yield this compound. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
6-Morpholinonicotinoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The compound can be hydrolyzed to form the corresponding acid and morpholine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Reactions are typically carried out in solvents like dichloromethane, toluene, or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted nicotinoyl derivatives, while coupling reactions produce biaryl compounds.
Scientific Research Applications
6-Morpholinonicotinoyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Morpholinonicotinoyl Chloride involves its ability to act as an electrophile in chemical reactions. The chloride group is highly reactive and can be easily replaced by nucleophiles, facilitating the formation of new chemical bonds. This reactivity makes it a valuable reagent in various synthetic processes.
Comparison with Similar Compounds
Similar Compounds
Nicotinoyl Chloride: Similar in structure but lacks the morpholine ring.
Morpholine: Contains the morpholine ring but does not have the nicotinoyl chloride moiety.
Pyridine Derivatives: Compounds like 2-chloronicotinoyl chloride share structural similarities.
Uniqueness
6-Morpholinonicotinoyl Chloride is unique due to the presence of both the morpholine ring and the nicotinoyl chloride moiety. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
6-morpholin-4-ylpyridine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-10(14)8-1-2-9(12-7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYODHVYKUWKCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380098 | |
Record name | 6-Morpholinonicotinoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313350-36-6 | |
Record name | 6-Morpholinonicotinoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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